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2-Bromobenzaldehyde diethyl

acetal

Cat. No.: B1273417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromobenzaldehyde diethyl acetal is a bifunctional organic compound that serves as a

versatile and valuable building block in multi-step organic synthesis.[1] Its structure, featuring a

bromine atom on the benzene ring and a protected aldehyde group (diethyl acetal), allows for

sequential and site-selective transformations. The acetal group masks the reactive aldehyde,

preventing unwanted side reactions during modifications at the aryl bromide position, such as

metal-catalyzed cross-coupling or Grignard reagent formation.[1][2] Subsequent deprotection

under acidic conditions readily regenerates the aldehyde for further functionalization.[1][3] This

dual reactivity makes it an essential intermediate in the synthesis of complex molecules,

including pharmaceutical compounds, agrochemicals, and advanced materials.[2][4][5] This

document provides detailed protocols and application data for its use in key synthetic

transformations.

Physicochemical and Safety Data
A summary of the key properties of 2-Bromobenzaldehyde Diethyl Acetal is provided below

for quick reference.
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Property Value Reference

CAS Number 35822-58-3 [2][6]

Molecular Formula C₁₁H₁₅BrO₂ [1][6]

Molecular Weight 259.14 g/mol [3][6]

Appearance
Colorless to almost colorless

liquid
[1][2]

Boiling Point 116 °C at 0.7 mmHg [6]

Density 1.285 g/mL at 25 °C [2][6]

Refractive Index n20/D 1.5156 [2][6]

Storage
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[2]

Hazard Codes Xi (Irritant) [2]

Hazard Statements

H315, H319, H335 (Causes

skin irritation, causes serious

eye irritation, may cause

respiratory irritation)

[6]

Core Applications & Logical Workflow
The strategic utility of 2-bromobenzaldehyde diethyl acetal lies in its ability to direct a

synthetic sequence. The acetal serves as a robust protecting group, allowing the aryl bromide

to be modified first. Once the desired modification is complete, the aldehyde can be unmasked

for subsequent reactions.
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Caption: Synthetic pathways using 2-bromobenzaldehyde diethyl acetal.

Experimental Protocols
The following sections provide detailed methodologies for key transformations involving 2-
bromobenzaldehyde diethyl acetal.
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Protocol 1: Synthesis of 2-Bromobenzaldehyde Diethyl
Acetal (Protection)
This protocol describes the acid-catalyzed protection of 2-bromobenzaldehyde.[1][3]

Reagents & Materials:

2-Bromobenzaldehyde (1.0 equiv)

Anhydrous Ethanol (10-20 equiv)

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.02 equiv) or p-Toluenesulfonic acid

Anhydrous Sodium Carbonate (Na₂CO₃)

Diethyl ether or Dichloroethane

Saturated aqueous sodium chloride (brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

Experimental Workflow:
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Caption: Workflow for the synthesis of 2-bromobenzaldehyde diethyl acetal.

Procedure:

To a round-bottom flask, add 2-bromobenzaldehyde and anhydrous ethanol.

Slowly add the acid catalyst while stirring.
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Heat the mixture to reflux. If using a Dean-Stark trap, monitor water collection. The

reaction typically takes 2-4 hours.[7]

Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Once the starting material is consumed, cool the reaction to room temperature.

Carefully neutralize the excess acid by adding solid sodium carbonate until effervescence

ceases.[1]

Remove the ethanol under reduced pressure.

Partition the residue between diethyl ether and water. Separate the layers.

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in

vacuo.[1]

Purify the crude product by fractional distillation under reduced pressure (boiling point

~65–68°C at 15 mmHg) to yield the pure acetal.[1]

Protocol 2: Palladium-Catalyzed Sonogashira Coupling
This protocol details the coupling of the aryl bromide with a terminal alkyne.[8][9]

Reagents & Materials:

2-Bromobenzaldehyde diethyl acetal (1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

Copper(I) Iodide (CuI, 1-3 mol%)

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the

palladium catalyst and CuI.

Add 2-bromobenzaldehyde diethyl acetal, the terminal alkyne, and the anhydrous

solvent.

Add the amine base via syringe.

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of

celite to remove metal salts.

Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Grignard Reagent Formation and Reaction
The acetal protection is critical for this sequence, as Grignard reagents react readily with

unprotected aldehydes.[10][11]

Reagents & Materials:

2-Bromobenzaldehyde diethyl acetal (1.0 equiv)

Magnesium (Mg) turnings (1.1 equiv)

Anhydrous solvent (e.g., Diethyl ether or THF)

Iodine crystal (catalytic)

Electrophile (e.g., Acetone, CO₂, 1.0 equiv)
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Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser

and dropping funnel under an inert atmosphere, add Mg turnings and an iodine crystal.

Add a small portion of a solution of 2-bromobenzaldehyde diethyl acetal in anhydrous

THF to the Mg turnings.

Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining

acetal solution dropwise to maintain a gentle reflux.

After the addition is complete, continue to stir until the magnesium is consumed. The

resulting dark solution is the Grignard reagent.

Reaction with Electrophile: Cool the Grignard reagent to 0 °C.

Slowly add the electrophile (e.g., acetone dissolved in anhydrous THF).

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitor by TLC).

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.[10]

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify via column chromatography. The acetal can be deprotected in a subsequent step if

desired.

Protocol 4: Acetal Deprotection (Aldehyde
Regeneration)
This protocol regenerates the aldehyde functionality for further synthesis steps.[1]
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Reagents & Materials:

Acetal-protected compound (1.0 equiv)

Acetone/Water mixture (e.g., 4:1)

Acid catalyst (e.g., 1M Hydrochloric Acid (HCl) or Pyridinium p-toluenesulfonate (PPTS))

Ethyl acetate or Diethyl ether

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

Dissolve the acetal-protected compound in the acetone/water mixture.

Add the acid catalyst and stir the reaction at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Neutralize the reaction with saturated NaHCO₃ solution.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

The resulting crude aldehyde is often pure enough for the next step, but can be purified by

column chromatography if necessary.

Data Presentation: Cross-Coupling Reactions
The following table summarizes typical conditions and outcomes for palladium-catalyzed cross-

coupling reactions using aryl bromides, providing a baseline for optimizing reactions with 2-
bromobenzaldehyde diethyl acetal.
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Reactio
n Type

Couplin
g
Partner

Catalyst
System
(mol%)

Base Solvent
Temp
(°C) /
Time

Yield
(%)

Referen
ce

Suzuki-

Miyaura

Phenylbo

ronic acid

Pd(OAc)₂

(1),

SPhos

(2)

K₃PO₄
Toluene/

H₂O

110 °C /

18h
~85-95 [12]

Heck Styrene

Pd(OAc)₂

(1), PPh₃

(2)

K₂CO₃
DMF/H₂

O

80 °C /

4h
~90-98 [13]

Heck

(MW)

n-Butyl

acrylate

Pd-

complex

(0.25)

Et₃N DMF
160 °C /

5-20 min
>90 [14]

Sonogas

hira

Phenylac

etylene

Pd(PPh₃)

₂Cl₂ (2),

CuI (1)

Et₃N THF
25 °C /

6h
~90-99 [8][9]

Note: Yields are representative for analogous aryl bromide substrates and may vary depending

on the specific coupling partners and optimized conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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